(Pyrimidin-2-ylamino)methanol

Description

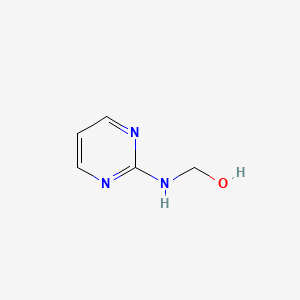

(Pyrimidin-2-ylamino)methanol is a pyrimidine derivative featuring an aminomethanol substituent. Pyrimidine-based compounds are widely studied for their biological and pharmacological relevance, particularly in drug discovery and materials science. This compound combines the hydrogen-bonding capability of the pyrimidine ring with the hydroxyl and amino functional groups, enabling diverse reactivity and intermolecular interactions .

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(pyrimidin-2-ylamino)methanol |

InChI |

InChI=1S/C5H7N3O/c9-4-8-5-6-2-1-3-7-5/h1-3,9H,4H2,(H,6,7,8) |

InChI Key |

BXAJLEOBEHYFTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Amination: One common method involves the direct amination of pyrimidine derivatives with methanol under controlled conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the formation of the C-N bond.

Reductive Amination: Another method involves the reductive amination of pyrimidine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas.

Industrial Production Methods: Industrial production of (Pyrimidin-2-ylamino)methanol often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Pyrimidin-2-ylamino)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyrimidine-2-carboxylic acid, pyrimidine-2-carbaldehyde.

Reduction: Pyrimidin-2-ylmethanol, pyrimidin-2-ylamine.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: (Pyrimidin-2-ylamino)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Anticancer Agents: Derivatives of (Pyrimidin-2-ylamino)methanol have shown promise as anticancer agents by inhibiting specific protein kinases involved in cell proliferation.

Industry:

Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Pyrimidin-2-ylamino)methanol exerts its effects often involves the inhibition of specific enzymes or proteins. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

2-(Pyrimidin-2-ylamino)acetohydrazide

This derivative, synthesized by reacting 2-aminopyrimidine with ethyl chloroethanoate and hydrazine hydrate, replaces the methanol group with an acetohydrazide moiety. The acetohydrazide functionality enhances its ability to form Schiff bases upon reaction with aldehydes, a property critical for generating bioactive heterocyclic libraries .

(2R)-2-(Pyrimidin-2-ylamino)-propanoic Acid

This propanoic acid derivative introduces a carboxylic acid group, significantly altering solubility (increased hydrophilicity) and enabling ionic interactions. Such modifications are often leveraged in drug design to improve bioavailability or target binding . In contrast, the methanol group in (Pyrimidin-2-ylamino)methanol provides a less polar but more versatile handle for further functionalization.

Functional Group Analogs in Heterocyclic Chemistry

Pyridine-Based Methanol Derivatives

Examples include (2-Chloro-4-iodopyridin-3-yl)methanol and (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. These compounds share the methanol substituent but differ in the core heterocycle (pyridine vs. pyrimidine). Pyridine derivatives generally exhibit reduced hydrogen-bonding capacity compared to pyrimidines, which may affect their reactivity in catalytic or biological systems .

Diethylaminoethanol

A non-heterocyclic amino alcohol, Diethylaminoethanol ((C4H9)NC2H4OH), features a tertiary amine and hydroxyl group. While structurally distinct, its applications in surfactants and pharmaceutical intermediates highlight the utility of amino alcohol motifs.

Data Tables

Table 1: Comparative Properties of (Pyrimidin-2-ylamino)methanol and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.